methyl (4-(N-(1-acetylindolin-6-yl)sulfamoyl)phenyl)carbamate
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Overview
Description
Methyl (4-(N-(1-acetylindolin-6-yl)sulfamoyl)phenyl)carbamate is a complex organic compound that features a combination of indole, sulfonamide, and carbamate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-(N-(1-acetylindolin-6-yl)sulfamoyl)phenyl)carbamate typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Acetylation: The indole derivative is then acetylated using acetic anhydride to introduce the acetyl group at the nitrogen atom.
Sulfonamide Formation: The acetylated indole is reacted with a sulfonyl chloride derivative to form the sulfonamide linkage.
Carbamate Formation: Finally, the sulfonamide derivative is reacted with methyl chloroformate to form the carbamate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-(N-(1-acetylindolin-6-yl)sulfamoyl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form various oxidation products.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The carbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic conditions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amine derivatives.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
Methyl (4-(N-(1-acetylindolin-6-yl)sulfamoyl)phenyl)carbamate has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Biological Studies: The compound can be used to study the effects of sulfonamide and carbamate groups on biological systems.
Materials Science: It can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of methyl (4-(N-(1-acetylindolin-6-yl)sulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the carbamate group can form covalent bonds with active site residues, leading to enzyme inhibition. The indole moiety can interact with aromatic amino acids in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
Methyl (4-(N-(1-acetylindolin-6-yl)sulfamoyl)phenyl)carbamate: is similar to other sulfonamide and carbamate derivatives, such as:
Uniqueness
- Structural Complexity : The combination of indole, sulfonamide, and carbamate groups in a single molecule is unique and provides a diverse range of chemical reactivity.
- Biological Activity : The compound’s ability to interact with multiple biological targets makes it a valuable tool in drug discovery and development.
Properties
IUPAC Name |
methyl N-[4-[(1-acetyl-2,3-dihydroindol-6-yl)sulfamoyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c1-12(22)21-10-9-13-3-4-15(11-17(13)21)20-27(24,25)16-7-5-14(6-8-16)19-18(23)26-2/h3-8,11,20H,9-10H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBZEUGBFJKRGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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